2-Chloro-2-(4-chloro-phenyl)-ethanol

Übersicht

Beschreibung

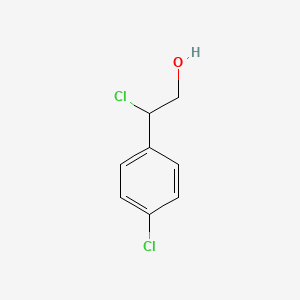

2-Chloro-2-(4-chloro-phenyl)-ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chlorinated derivative of phenylethanol and is characterized by the presence of two chlorine atoms, one on the ethyl group and the other on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol typically involves the chlorination of 2-phenylethanol. One common method is the reaction of 2-phenylethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2-(4-chloro-phenyl)-ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-chloro-2-(4-chloro-phenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can yield 2-chloro-2-(4-chloro-phenyl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like phosphorus tribromide (PBr3) to form 2-chloro-2-(4-chloro-phenyl)ethyl bromide.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

Substitution: Phosphorus tribromide (PBr3), tetrahydrofuran (THF) as solvent.

Major Products Formed

Oxidation: 2-Chloro-2-(4-chloro-phenyl)acetaldehyde.

Reduction: 2-Chloro-2-(4-chloro-phenyl)ethane.

Substitution: 2-Chloro-2-(4-chloro-phenyl)ethyl bromide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(4-chloro-phenyl)-ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs with therapeutic effects.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(4-chloro-phenyl)-ethanol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-2-phenylethanol: Lacks the additional chlorine atom on the phenyl ring.

4-Chloro-2-phenylethanol: Chlorine atom is positioned differently on the phenyl ring.

2-Bromo-2-(4-bromo-phenyl)-ethanol: Bromine atoms instead of chlorine.

Uniqueness

2-Chloro-2-(4-chloro-phenyl)-ethanol is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Biologische Aktivität

2-Chloro-2-(4-chloro-phenyl)-ethanol, an organochlorine compound with the molecular formula CHClO and a molecular weight of 191.05 g/mol, has garnered attention in biological research due to its unique structural features and potential applications in medicinal chemistry. The presence of dual chlorine substituents enhances its reactivity, allowing it to interact with various biological targets.

Chemical Structure and Properties

The compound's structure features two chlorine atoms: one on the second carbon and another on the para position of the phenyl group. This arrangement contributes to its chemical reactivity, particularly as an alkylating agent, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. It interacts with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzymatic activity or disrupting cellular processes. This mechanism suggests that the compound may have therapeutic applications but also poses risks for toxicity depending on the dosage and exposure context.

Toxicological Profile

Research indicates that this compound can induce several adverse effects:

- Skin Irritation : Studies have shown that the compound is a skin irritant, producing significant erythema and edema in animal models .

- Nephrotoxicity : In repeated dose toxicity studies, nephropathy was observed in male rats at doses as low as 120 mg/kg body weight per day, indicating potential renal toxicity .

- Carcinogenic Potential : There is equivocal evidence regarding its carcinogenicity, with some studies reporting rare tumors in treated animals but lacking definitive genotoxicity data .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Case Study on Skin Sensitization : Limited clinical data suggest that chlorophene (a related compound) can elicit skin sensitization reactions in humans. However, comprehensive data on induction exposure or potency are lacking .

- Toxicology Reports : In a study involving long-term exposure in rats, secondary hyperparathyroidism and associated pathologies were observed in high-dose groups, indicating significant systemic effects from prolonged exposure to chlorinated compounds .

Research Applications

Despite its potential toxicological risks, this compound serves as a valuable model compound in medicinal chemistry and biological research. Its interactions with biological macromolecules are studied to elucidate mechanisms of action and develop new therapeutic agents. The compound is often utilized as a building block for synthesizing more complex organic molecules and studying reaction mechanisms .

Eigenschaften

IUPAC Name |

2-chloro-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAKZPPVNDXPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576828 | |

| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-79-3 | |

| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41252-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.